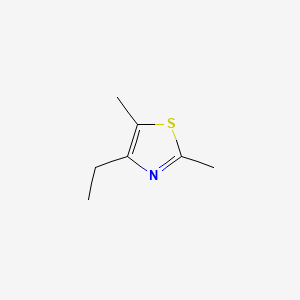
2,2,6,6-Tetramethylheptane
Overview
Description
2,2,6,6-Tetramethylheptane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by its four methyl groups attached to the second and sixth carbon atoms of the heptane chain. This compound is known for its stability and is often used in various chemical applications due to its unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylheptane typically involves the alkylation of a suitable precursor. One common method is the alkylation of this compound-3,5-dione with an appropriate alkyl halide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylheptane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide). These reactions typically occur under mild conditions, with the alkyl groups being substituted by halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound. These reactions usually require elevated temperatures and acidic conditions.
Major Products
Substitution Reactions: The major products are halogenated derivatives of this compound.
Oxidation Reactions: The major products include ketones and carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
2,2,6,6-Tetramethylheptane is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a solvent in certain reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels to enhance performance.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylheptane involves its interaction with various molecular targets. In substitution reactions, the compound’s alkyl groups are replaced by other functional groups, altering its chemical properties. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6-Tetramethylheptane
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison
2,2,6,6-Tetramethylheptane is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. Compared to 2,2,4,6-Tetramethylheptane, it has a more symmetrical structure, leading to different reactivity and stability. 2,2,6,6-Tetramethyl-3,5-heptanedione, on the other hand, contains additional functional groups (carbonyl groups), making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
2,2,6,6-tetramethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-10(2,3)8-7-9-11(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMBVVJQTWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193155 | |
| Record name | 2,2,6,6-Tetramethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40117-45-1 | |
| Record name | 2,2,6,6-Tetramethylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040117451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetramethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


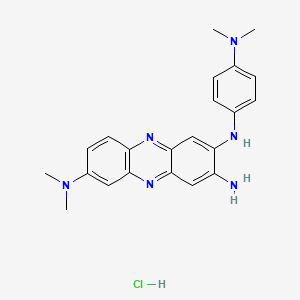
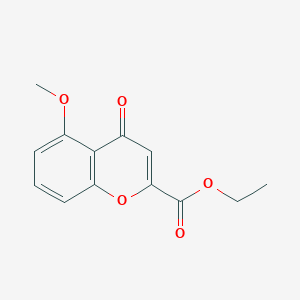
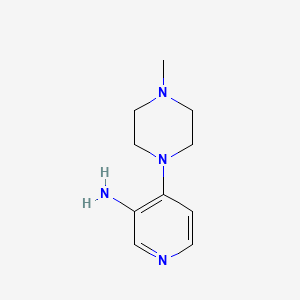
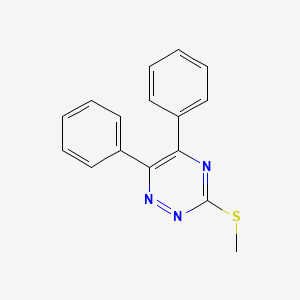
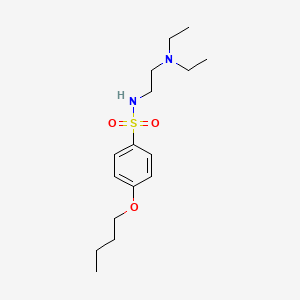
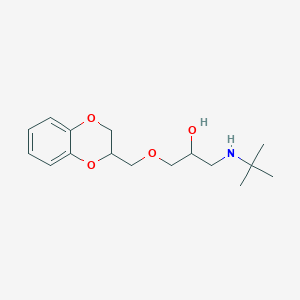
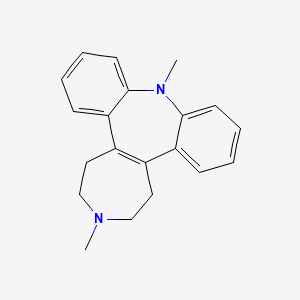

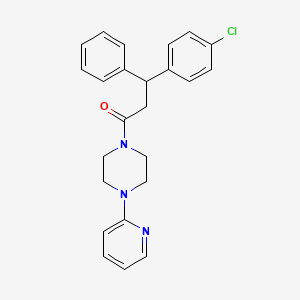
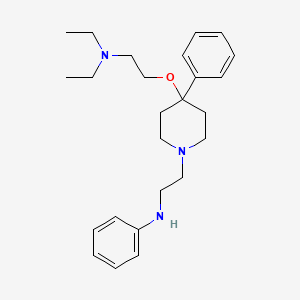
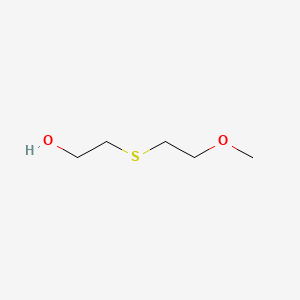
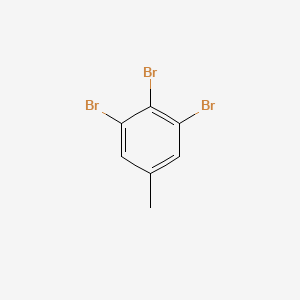
![2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1615945.png)
